Metol

Description

Properties

IUPAC Name |

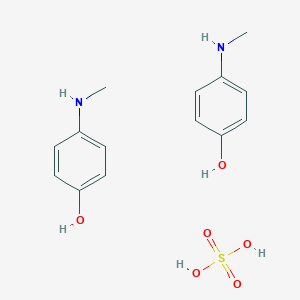

4-(methylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-75-4 (Parent) | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025565 | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-55-0 | |

| Record name | p-Methylaminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLAMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metol: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metol, chemically known as N-methyl-p-aminophenol sulfate, is an organic compound with a long history of use, primarily as a developing agent in black and white photography.[1] Its properties as a reducing agent also lend it to applications in other areas of chemistry, including as an intermediate in the synthesis of various organic molecules.[2] Due to the instability of the free base, N-methyl-p-aminophenol, in the presence of air and light, this compound is commercially available and typically used as its more stable sulfate salt. This guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its synthesis.

Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| IUPAC Name | 4-(methylamino)phenol sulfate | [1][3] |

| Synonyms | p-(Methylamino)phenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol | [1][3] |

| CAS Number | 55-55-0 | [4] |

| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [1][3] |

| Molecular Weight | 344.38 g/mol | [1][3] |

| Appearance | White to slightly pink crystalline powder | |

| Melting Point | 260 °C (decomposes) | [1] |

| Boiling Point | 300 °C | |

| Solubility | Soluble in water and alcohol; insoluble in ether | [4] |

| pKa | 11.31 (Predicted for the free base, 4-(methylamino)phenol) | [4] |

Synthesis of this compound

There are several established routes for the synthesis of this compound. The three primary methods are detailed below, including experimental protocols derived from scientific literature and patents.

Synthesis from Hydroquinone and Methylamine

This method involves the direct reaction of hydroquinone with methylamine under heat and pressure.

-

Materials: Hydroquinone, aqueous methylamine (e.g., 10 N).

-

Procedure (derived from patent literature):

-

Twenty grams of hydroquinone and two equivalents of 10 N aqueous methylamine are placed in a suitable pressure vessel or autoclave.

-

The mixture is heated to a temperature between 150 °C and 200 °C.[1]

-

The reaction is maintained at this temperature for a period of 2 to 5 hours.[1]

-

After the reaction is complete, the vessel is cooled, and the resulting mixture is processed to isolate the N-methyl-p-aminophenol.

-

Purification can be achieved by crystallization from a suitable solvent. The free base is then converted to its sulfate salt by treatment with sulfuric acid to yield this compound.

-

References

- 1. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]

- 2. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters | Semantic Scholar [semanticscholar.org]

- 3. CN103570506B - Preparation method of hydroquinone - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

Metol CAS number 55-55-0 identification

An In-depth Technical Guide on Metol (CAS Number: 55-55-0)

This guide provides a comprehensive overview of this compound, a chemical compound with the CAS number 55-55-0. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Chemical Identification and Properties

This compound is the sulfate salt of N-methylaminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1] It is also known by various synonyms, including 4-(Methylamino)phenol hemisulfate salt, N-Methyl-p-aminophenol sulfate, and Elon.[1][2][3] It appears as a white to faintly beige crystalline powder.[4][5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 55-55-0[1] |

| EC Number | 200-237-1 |

| IUPAC Name | bis(4-(methylamino)phenol);sulfuric acid[2] |

| Molecular Formula | C₁₄H₂₀N₂O₆S[2][3][5][7] |

| SMILES | CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O[2] |

| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molar Mass | 344.38 g/mol [1][8] |

| Melting Point | 260 °C (decomposes)[1][9] |

| Solubility | Soluble in water (50 mg/mL) and ethanol; insoluble in ether.[10] |

| Appearance | White to faintly beige crystalline powder.[4][5][6] |

| pH | 3.5-4.5 (50 g/L at 20°C)[6] |

| Flash Point | 257 °C (closed cup)[10] |

| Autoignition Temperature | 531 °C[2] |

Synthesis and Reaction Mechanisms

This compound can be synthesized through several methods, with the most common routes involving the modification of p-aminophenol or hydroquinone.

Key Synthesis Pathways:

-

Methylation of p-Aminophenol: This is a common laboratory and industrial method where p-aminophenol is reacted with a methylating agent, such as methyl sulfate, in an aqueous solution under controlled temperature. The final product is then purified.[4]

-

Reaction of Hydroquinone with Methylamine: This commercially viable route involves the reaction of hydroquinone with methylamine.[1] The mechanism begins with the oxidation of hydroquinone to benzoquinone, which then acts as an electrophile for the nucleophilic attack by methylamine.[4]

-

Decarboxylation of N-4-hydroxyphenylglycine: This established method involves the thermal decarboxylation of N-4-hydroxyphenylglycine at temperatures between 180-220°C to yield this compound.[1][4]

Caption: Experimental workflow for the determination of potassium dichromate using this compound.

Toxicology and Safety

This compound is classified as harmful and requires careful handling.

Table 3: Toxicological Data

| Parameter | Value | Species |

| Oral LD₅₀ | 565 mg/kg [4] | Mouse |

Health Hazards:

-

Harmful if swallowed. [2][8][11]* May cause an allergic skin reaction (sensitization). [2][8][11]this compound is a known cause of contact dermatitis in photographers. [9]* May cause damage to organs through prolonged or repeated exposure. [2][8][11]* Symptoms of exposure may include irritation of the eyes and skin, nausea, weakness, cyanosis, vertigo, and headache. [2] Environmental Hazards:

-

Very toxic to aquatic life with long-lasting effects. [2][8][11] Safety Precautions:

-

Wear protective gloves, eye protection, and suitable protective clothing. [8]* Use in a well-ventilated area and avoid breathing dust. [8][12]* Store in a cool, dry place away from direct sunlight, air, and moisture. [5][11] Hazard Communication Pathway

Caption: Hazard identification and corresponding recommended personal protective equipment for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy this compound | 55-55-0 [smolecule.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. usbio.net [usbio.net]

- 8. lobachemie.com [lobachemie.com]

- 9. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. technopharmchem.com [technopharmchem.com]

Metol: A Technical Guide to its Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metol, chemically known as N-methyl-p-aminophenol sulfate, is a well-established organic compound with significant applications in various laboratory settings.[1][2] While its most prominent role is as a developing agent in black-and-white photography, its properties as a reducing agent extend its utility to other scientific domains, including microscopy and chemical synthesis.[1] This technical guide provides an in-depth overview of the core laboratory uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Properties of this compound

This compound is a white to slightly pink crystalline powder that is soluble in water and alcohol.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-methyl-p-aminophenol sulfate | [1][2] |

| Synonyms | Elon, Pictol, Rhodol | [3] |

| CAS Number | 55-55-0 | [2][3] |

| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [2] |

| Molecular Weight | 344.38 g/mol | [2] |

| Appearance | White to slightly pink crystalline powder | [1] |

| Melting Point | 260 °C (decomposes) | [2] |

| Solubility | Soluble in water and alcohol | [1] |

Photographic Development

The primary and most well-documented use of this compound in a laboratory or darkroom setting is as a developing agent in black-and-white photography.[1] It is known for producing fine-grained negatives with excellent detail and tonal range.[1]

The this compound-Hydroquinone (MQ) Developer

This compound is rarely used alone and is most effective when combined with hydroquinone in what is known as an MQ developer.[1][2] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of its individual components.[2] In this synergistic relationship, this compound rapidly initiates the development of exposed silver halide crystals, and the oxidized this compound is then regenerated by hydroquinone, which in turn becomes oxidized. This cyclic process allows for a more efficient and controlled development process.

Experimental Protocols: Photographic Developers

The precise ratio of this compound to hydroquinone, along with other components like an alkali (to control pH) and a preservative (to prevent oxidation), determines the characteristics of the developer. Below are the formulations for two of the most iconic and widely used MQ developers in photographic history: Kodak D-76 and Kodak D-72.

Table 1: Formulations of Standard MQ Developers

| Component | Kodak D-76 (Film Developer) | Kodak D-72 (Paper Developer) |

| This compound | 2.0 g | 3.0 g |

| Sodium Sulfite (anhydrous) | 100.0 g | 45.0 g |

| Hydroquinone | 5.0 g | 12.0 g |

| Borax (decahydrate) | 2.0 g | - |

| Sodium Carbonate (monohydrated) | - | 80.0 g |

| Potassium Bromide | - | 2.0 g |

| Water to make | 1.0 L | 1.0 L |

Protocol for Preparing 1L of Kodak D-76 Stock Solution:

-

Start with 750 mL of water at approximately 50-55°C.

-

With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:

-

This compound: 2.0 g

-

Sodium Sulfite: 100.0 g

-

Hydroquinone: 5.0 g

-

Borax: 2.0 g

-

-

Add cold water to bring the final volume to 1.0 L.

-

Stir until the solution is uniform. The stock solution should be stored in a tightly sealed, full bottle to minimize oxidation.

Protocol for Preparing 1L of Kodak D-72 Stock Solution:

-

Start with 750 mL of water at approximately 50-55°C.

-

With continuous stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next:

-

This compound: 3.0 g

-

Sodium Sulfite: 45.0 g

-

Hydroquinone: 12.0 g

-

Sodium Carbonate: 80.0 g

-

Potassium Bromide: 2.0 g

-

-

Add cold water to bring the final volume to 1.0 L.

-

Stir until the solution is uniform. This stock solution is typically diluted (e.g., 1:2 with water) for use as a paper developer.

This compound as a Reducing Agent in Microscopy

Beyond photography, this compound's reducing properties are utilized in various laboratory staining techniques, particularly in histology and microscopy for the visualization of cellular structures. One such application is in silver staining protocols.

Silver Staining for Microscopy

Silver staining is a highly sensitive method used to visualize proteins, nucleic acids, and other cellular components.[4][5] The underlying principle involves the impregnation of the tissue or gel with silver ions, which are then reduced to metallic silver by a developing agent, such as this compound.[6] This deposition of metallic silver creates a visible, often black or brown, stain at the location of the target molecules.

Experimental Protocol: A Representative Silver Staining Method

The following is a generalized protocol for silver staining of proteins in a polyacrylamide gel, where this compound can be a key component of the developing solution.

Solutions Required:

-

Fixing Solution: 50% methanol, 10% acetic acid in deionized water.

-

Sensitizing Solution: 0.02% sodium thiosulfate.

-

Silver Solution: 0.1% silver nitrate in deionized water.

-

Developing Solution: 0.04% formaldehyde in 2% sodium carbonate. Note: Some protocols may incorporate this compound into this step for enhanced development.

-

This compound-based Intensifying Developer (optional, for increased sensitivity):

-

Solution A: 2.5% sodium carbonate

-

Solution B: 0.2 g this compound, 1 g hydroquinone, 5 g sodium sulfite in 100 mL deionized water.

-

Working solution: Mix equal parts of A and B just before use.

-

-

Stop Solution: 5% acetic acid.

Protocol:

-

Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour.

-

Washing: Wash the gel with deionized water for 10-20 minutes, repeating three times.

-

Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.

-

Washing: Briefly wash the gel with deionized water (2 x 1 minute).

-

Silver Impregnation: Incubate the gel in the silver solution in the dark for 20-30 minutes.

-

Washing: Briefly wash the gel with deionized water (2 x 1 minute).

-

Development: Immerse the gel in the developing solution and agitate until the protein bands appear. For enhanced sensitivity, the this compound-based intensifying developer can be used at this stage.

-

Stopping the Reaction: When the desired band intensity is reached, add the stop solution and agitate for 10-15 minutes.

-

Final Wash: Wash the gel with deionized water before imaging.

Other Laboratory Applications

While less common than its use in photography and staining, this compound's reducing properties make it a candidate for other laboratory applications.

-

Chemical Synthesis: this compound can be used as a mild reducing agent in specific organic synthesis reactions.[1] However, its use in this context is not as widespread as other more common reducing agents.

-

Analytical Chemistry: In principle, this compound could be used in certain redox titrations or colorimetric assays where a mild reducing agent is required. For instance, it has been explored in the spectrophotometric determination of certain ions.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin irritation and allergic reactions.[6] It is also important to work in a well-ventilated area to avoid inhaling the powder. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Metol as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metol, the commercial name for N-methyl-p-aminophenol sulfate, is a potent reducing agent with a long history of use, most notably in photographic development. Its ability to donate electrons allows it to reduce silver halides to metallic silver, forming the basis of the photographic image. This guide provides a comprehensive technical overview of the core mechanism of action of this compound as a reducing agent. It delves into its redox chemistry, the kinetics of its reactions, its synergistic relationship with other reducing agents, and its relevance beyond photography, including potential implications for drug development and biological systems. This document is intended for a scientific audience and provides detailed experimental context and quantitative data where available.

Chemical Properties of this compound

This compound is the sulfate salt of N-methyl-p-aminophenol[1]. The presence of both a hydroxyl (-OH) and a secondary amine (-NHCH₃) group on the aromatic ring makes it an effective electron donor.

| Property | Value | Reference |

| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [1] |

| Molar Mass | 344.38 g/mol | [1] |

| Appearance | Colorless to light-yellow crystalline solid | [2] |

| Solubility | Soluble in water and alcohol | [3] |

| Melting Point | ~260 °C (decomposes) | [1] |

This compound is susceptible to oxidation when exposed to air, light, and alkaline conditions, leading to discoloration[2].

Core Mechanism of Action as a Reducing Agent

The primary function of this compound as a reducing agent is to transfer electrons to an oxidizing agent. In its most well-known application, photographic development, this compound reduces silver ions (Ag⁺) in the silver halide crystal lattice to metallic silver (Ag⁰)[3].

Electron Transfer Process

The reducing action of this compound is pH-dependent, with its activity increasing in mildly alkaline solutions (pH ~9-11)[2]. This is because the deprotonation of the hydroxyl group to a phenolate ion significantly enhances the electron-donating ability of the molecule.

The oxidation of this compound is believed to occur in a two-step, one-electron transfer process, similar to its parent compound, p-aminophenol. This process leads to the formation of a semiquinoneimine radical intermediate, which is then further oxidized to a quinone-imine[4].

The overall reaction for the reduction of silver ions by this compound can be represented as:

2 Ag⁺ + C₇H₉NO → 2 Ag⁰ + C₇H₇NO + 2 H⁺

Superadditivity with Hydroquinone

This compound is frequently used in combination with hydroquinone in what are known as MQ developers. This combination exhibits a synergistic effect called superadditivity, where the rate of development is greater than the sum of the rates of the individual developing agents[1].

The mechanism of superadditivity involves the regeneration of this compound by hydroquinone. This compound, being the more active reducing agent, rapidly donates an electron to a silver ion, forming the semiquinoneimine radical. This radical is then reduced back to this compound by hydroquinone, which in turn is oxidized to its semiquinone radical. The hydroquinone semiquinone can then be further oxidized. This recycling of this compound allows for a sustained high concentration of the primary reducing agent at the reaction site.

Quantitative Data

| Parameter | Value | Method | Reference |

| Charge Transfer Coefficient (α) | 0.51 | Cyclic Voltammetry | [3] |

| Number of Electrons Transferred (n) | 0.91 (per step) | Cyclic Voltammetry | [3] |

| Standard Electrode Reaction Rate Constant (kₛ) | 0.92 s⁻¹ | Cyclic Voltammetry | [3] |

| Apparent Diffusion Coefficient (D) | 7.06 × 10⁻⁵ cm²/s | Cyclic Voltammetry | [3] |

Experimental Protocols

Cyclic Voltammetry of this compound

This protocol outlines a general procedure for studying the electrochemical behavior of this compound using cyclic voltammetry.

Objective: To determine the electrochemical parameters of this compound oxidation.

Materials:

-

Potentiostat

-

Three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

-

This compound (p-methylaminophenol sulfate)

-

Supporting electrolyte solution (e.g., 0.1 M KCl)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare the electrolyte solution (e.g., 0.1 M KCl in deionized water).

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

-

Record a blank cyclic voltammogram of the electrolyte solution.

-

Add a known concentration of the this compound stock solution to the cell.

-

Record the cyclic voltammogram of the this compound solution over a potential range that encompasses its oxidation peaks.

-

Vary the scan rate to investigate the kinetics of the electrode process.

Quantification of this compound and its Oxidation Products by HPLC

This protocol provides a general framework for the separation and quantification of this compound and its oxidation products using High-Performance Liquid Chromatography (HPLC).

Objective: To monitor the concentration of this compound and its degradation products over time.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

This compound standard

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Samples containing this compound and its potential oxidation products

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Prepare the mobile phases and prime the HPLC system.

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.

-

Inject the unknown samples.

-

Run a gradient elution, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute compounds of increasing hydrophobicity.

-

Monitor the elution profile at a wavelength where this compound and its expected oxidation products absorb (e.g., 280 nm).

-

Identify and quantify the components in the unknown samples by comparing their retention times and peak areas to the standards.

Relevance to Drug Development and Biological Systems

While this compound itself is not a therapeutic agent, the chemistry of p-aminophenol derivatives is highly relevant to the pharmaceutical industry.

-

Precursor to Pharmaceuticals: The parent compound, p-aminophenol, is a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen)[5].

-

Antioxidant Properties: N-substituted p-aminophenol derivatives have been investigated for their antioxidant properties[6]. The ability to donate a hydrogen atom from the phenolic hydroxyl or the amino group allows these compounds to scavenge free radicals, which is a crucial mechanism for protecting against oxidative stress-related damage in biological systems. This is particularly relevant in the context of lipid peroxidation, a key factor in cellular damage[7].

-

Redox Cycling and Toxicity: The redox cycling of p-aminophenol derivatives can lead to the generation of reactive oxygen species (ROS), which can contribute to cytotoxicity[3]. This pro-oxidant activity is an important consideration in the toxicological assessment of these compounds and in the design of safer drug candidates.

-

Development of Redox-Active Drugs: The aminophenol scaffold is a versatile platform for the development of redox-active drugs. By modifying the substituents on the aromatic ring and the amino group, it is possible to tune the redox potential and reactivity of the molecule for specific therapeutic applications, such as in oncology, where inducing oxidative stress in cancer cells is a therapeutic strategy[8].

Conclusion

This compound (p-methylaminophenol sulfate) is a well-established reducing agent with a mechanism of action rooted in the electron-donating properties of its substituted phenol structure. Its reactivity is significantly influenced by pH and is synergistically enhanced when used in combination with hydroquinone. While its primary application has been in photography, the fundamental redox chemistry of this compound and its derivatives provides valuable insights for researchers in various fields, including materials science and drug development. The aminophenol scaffold continues to be a subject of interest for the design of novel antioxidants and redox-active therapeutic agents. Further research to fully elucidate the standard reduction potential and the intricate kinetics of its reactions will undoubtedly expand its utility and our understanding of this versatile reducing agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mastering Silver Nanoparticle Synthesis: A Comprehensive Guide to Chemical Reduction [updates.reinste.com]

- 5. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 6. Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Metol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metol, the common name for N-methyl-p-aminophenol sulfate, is a well-known organic compound with a historical and ongoing significance in photographic development processes. Its function as a developing agent is intrinsically linked to its reducing properties, making its redox potential and electrochemical behavior of fundamental interest. Beyond photography, the electrochemical characteristics of this compound and related p-aminophenol derivatives are relevant in various fields, including analytical chemistry, environmental science for the detection of pollutants, and potentially in drug development as a structural motif.

This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, focusing on its redox potential. It is designed to be a valuable resource for researchers and professionals who require a detailed understanding of this compound's electrochemical behavior. The guide includes a summary of key quantitative data, a detailed experimental protocol for the determination of its redox potential using cyclic voltammetry, and visualizations of the underlying electrochemical processes.

Electrochemical Properties of this compound

The electrochemical behavior of this compound (N-methyl-p-aminophenol) is characterized by its oxidation at a working electrode. This process involves the transfer of electrons and is highly dependent on the pH of the solution.

Redox Mechanism

The electrochemical oxidation of this compound, similar to its parent compound p-aminophenol, is generally understood to be a two-electron, two-proton process. This reaction leads to the formation of N-methyl-p-quinoneimine.[1] The reversibility of this process can be influenced by the experimental conditions, including the pH and the scan rate in cyclic voltammetry.[2]

The generalized reaction can be depicted as follows:

Figure 1: Oxidation of this compound to N-methyl-p-quinoneimine.

In non-aqueous media, the oxidation of p-aminophenol has been shown to proceed through a two-step one-electron transfer, with the formation of a dimer intermediate also detected.[2] While this guide focuses on aqueous systems, it is a noteworthy aspect for researchers working in non-aqueous electrochemistry.

Influence of pH

The involvement of protons in the redox reaction means that the redox potential of this compound is pH-dependent. As the pH of the solution increases, the oxidation peak potential shifts to less positive values.[1] This is because the removal of protons is facilitated in more alkaline conditions, making the oxidation process easier. This relationship is a critical consideration in any electrochemical study of this compound.

Quantitative Electrochemical Data

While a definitive standard redox potential (E°) for this compound is not widely reported in the literature under standard conditions, experimental and theoretical values for the closely related p-aminophenol provide a strong basis for estimation. The methyl group in this compound is an electron-donating group, which would be expected to make its oxidation slightly easier (i.e., occur at a less positive potential) than that of p-aminophenol.

A theoretical study using density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculated the standard electrode potential for the half-reaction of p-quinonimine and p-aminophenol to be 0.682 V versus the Normal Hydrogen Electrode (NHE).[3] An experimental study using cyclic voltammetry at a golden electrode in a phosphate buffer at pH 7.30 determined the standard electrode potential for the same half-reaction to be 0.728 V vs. NHE.[3]

The following table summarizes key electrochemical parameters for p-aminophenol, which can be used as a proxy for this compound, and other relevant data found in the literature.

| Parameter | Value | Conditions | Reference Compound | Source |

| Standard Electrode Potential (Theoretical) | 0.682 V vs. NHE | B3LYP/6-31G(d,p) | p-Aminophenol | [3] |

| Standard Electrode Potential (Experimental) | 0.728 V vs. NHE | pH 7.30, Phosphate Buffer | p-Aminophenol | [3] |

| Oxidation Peak Potential (Epa) | 0.573 V vs. Ag/AgCl | pH 7, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |

| Reduction Peak Potential (Epc) | 0.063 V vs. Ag/AgCl | pH 7, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |

| Oxidation Peak Potential (Epa) | 0.498 V vs. Ag/AgCl | pH 9, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |

| Reduction Peak Potential (Epc) | -0.172 V vs. Ag/AgCl | pH 9, Tris Buffer | p-Aminophenyl Phosphate (PAPP) | [1] |

Note: The potentials for PAPP oxidation reflect the in-situ generation and subsequent redox behavior of p-aminophenol.

Experimental Protocol: Determination of this compound Redox Potential by Cyclic Voltammetry

This section provides a detailed methodology for determining the redox potential of this compound using cyclic voltammetry (CV). This protocol is a composite based on standard electrochemical practices and findings from various studies on p-aminophenol and its derivatives.

Materials and Reagents

-

This compound (p-methylaminophenol sulfate)

-

Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS)

-

Deionized water

-

High-purity nitrogen or argon gas

-

Standard three-electrode system:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Potentiostat/Galvanostat

-

Electrochemical cell

Preparation of Solutions

-

Supporting Electrolyte (0.1 M PBS, pH 7.0): Prepare by dissolving the appropriate amounts of monosodium phosphate and disodium phosphate in deionized water to achieve the desired pH and concentration.

-

This compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve a known amount of this compound in the supporting electrolyte.

-

Working Solution (e.g., 1 mM this compound): Dilute the stock solution with the supporting electrolyte to the desired working concentration.

Experimental Procedure

Figure 2: Workflow for Cyclic Voltammetry of this compound.

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell containing the this compound working solution.

-

Ensure the tip of the reference electrode is placed close to the surface of the working electrode.

-

-

Deoxygenation:

-

Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).

-

Vertex Potential 1: A potential sufficiently positive to oxidize this compound (e.g., +0.8 V vs. Ag/AgCl).

-

Vertex Potential 2: The initial potential (e.g., -0.2 V vs. Ag/AgCl).

-

Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s).

-

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

From the stable cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal redox potential (E½) using the equation: E½ = (Epa + Epc) / 2

-

The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

To study the kinetics of the electron transfer, vary the scan rate (e.g., from 10 mV/s to 500 mV/s) and observe the changes in peak currents and peak potentials.

-

Signaling Pathways

The initial research for this guide did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. Its primary known application is as a chemical reducing agent. However, the broader class of phenolic compounds and their oxidation products (quinones) are known to have biological activity and can participate in redox cycling, which can have implications for cellular signaling and toxicity. Further research would be required to investigate any potential role of this compound or its metabolites in specific signaling cascades.

Conclusion

References

An In-depth Technical Guide to the Solubility of Metol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Metol (p-methylaminophenol sulfate) in various organic solvents. This information is critical for a wide range of applications, including formulation development, purification processes, and analytical method development in the pharmaceutical and chemical industries.

Core Data: this compound Solubility

This compound, a sulfate salt of N-methylaminophenol, exhibits distinct solubility characteristics that are crucial for its handling and application. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 50 g/L[1] | 20 | Soluble[1][2] |

| Ethanol | C₂H₅OH | < 1% (w/v)[3] | 23 | Slightly soluble[1][4] |

| Methanol | CH₃OH | Slightly soluble[1] | - | Solubility increases with heat |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1] | - | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly soluble | - |

It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in readily available literature. The provided data is based on available safety data sheets and regulatory documents. For specific applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of this compound Solubility

For researchers requiring precise solubility data, a gravimetric method is a reliable and accurate approach. The following protocol provides a detailed methodology for determining the solubility of this compound in a specific organic solvent.

Gravimetric Determination of Solubility

This method involves preparing a saturated solution of this compound in the solvent of interest, separating the dissolved solute from the undissolved solid, and then quantifying the dissolved amount by evaporating the solvent and weighing the residue.

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Volumetric flasks

-

Pipettes

-

Oven

-

Desiccator

-

This compound (p-methylaminophenol sulfate) of known purity

-

Selected organic solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the dissolution rate of this compound. It is advisable to determine the time to equilibrium in preliminary experiments.

-

-

Separation of Dissolved and Undissolved Solute:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

-

Immediately filter the withdrawn aliquot using a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the decomposition point of this compound (approximately 260°C[1]) should be used.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C).

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

-

Visualization of this compound Synthesis Workflow

The industrial synthesis of this compound typically involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid. This process is designed to be scalable, safe, and cost-effective.[2] The following diagram illustrates the key steps in this synthesis workflow.

Caption: Workflow for the synthesis of this compound.

References

Thermal Stability and Decomposition of Metol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Metol (N-methyl-p-aminophenol sulfate). The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of decomposition pathways and analytical workflows.

Executive Summary

This compound, a widely used compound in photographic development and other chemical processes, exhibits a defined thermal decomposition profile. Understanding its stability is crucial for safe handling, storage, and application in various formulations. This document outlines the key thermal properties of this compound, including its decomposition temperature and gaseous byproducts. It further details the standard methodologies for assessing its thermal behavior and proposes a logical decomposition pathway based on its chemical structure.

Thermal Decomposition Data

The thermal decomposition of this compound has been characterized by a distinct temperature at which significant degradation occurs. Upon heating, it is known to release toxic fumes, including oxides of nitrogen and sulfur, in addition to carbon monoxide and carbon dioxide[1]. The quantitative data summarized below is representative of the expected thermal behavior of this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Quantitative Thermal Analysis Data for this compound

| Parameter | Value | Analytical Method |

| Decomposition Onset Temperature (Tonset) | ~250 °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | ~260 °C | TGA/DSC[2][3][4] |

| Primary Decomposition Range | 250 - 300 °C | TGA |

| Hazardous Gaseous Byproducts | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOₓ), Sulfur Oxides (SOₓ) | Evolved Gas Analysis |

| Physical State Change | Decomposes upon melting | Visual Observation |

Experimental Protocols for Thermal Analysis

The following protocols describe the standard procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion or decomposition of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 300 °C at a controlled rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC thermogram. For this compound, decomposition is expected to occur around its melting point.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for thermal analysis and a proposed thermal decomposition pathway for this compound.

Figure 1: Experimental Workflow for Thermal Analysis of this compound.

Figure 2: Proposed Thermal Decomposition Pathway of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound (N-methyl-p-aminophenol sulfate) is a complex process involving the breakdown of its organic and inorganic components. At temperatures around 260 °C, the molecule undergoes fragmentation. The proposed pathway is as follows:

-

Initial Degradation: The sulfate salt likely decomposes first, leading to the release of sulfur oxides (SOₓ).

-

Fragmentation of the Organic Moiety: The N-methyl-p-aminophenol component then fragments. The phenolic ring and the methylamino group will break down.

-

Formation of Gaseous Products: This fragmentation leads to the formation of various gaseous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ).

This proposed pathway is consistent with the known decomposition products of similar aromatic amine and sulfate compounds.

Conclusion

This compound exhibits thermal decomposition at approximately 260 °C, releasing a range of hazardous gaseous byproducts. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the analysis of its thermal stability. The provided workflow and decomposition pathway diagrams offer a clear visual representation of the analytical process and the chemical transformations that occur upon heating. This information is critical for ensuring the safe handling, storage, and application of this compound in research and development settings.

References

A Technical Guide to the History and Chemistry of Metol in Photographic Developers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, synthesis, and chemical properties of Metol (N-methyl-p-aminophenol sulfate), a cornerstone of black-and-white photographic development for over a century. We will delve into the experimental protocols for its use in classic developer formulations and examine the synergistic relationship it shares with other developing agents.

A Brief History of this compound

The story of this compound begins in 1891 when Alfred Bogisch, a chemist working for the German chemical company owned by Julius Hauff, discovered that methylated p-aminophenol exhibited a more vigorous developing action than its parent compound.[1] Hauff subsequently introduced this new developing agent to the market.[1] Initially, the exact chemical composition of what was sold as "this compound" was likely p-amino-o-methylphenol, methylated on the benzene ring.[1] However, the N-methylated version (N-methyl-p-aminophenol) eventually became the standard, and the trade name this compound, introduced by Aktien-Gesellschaft für Anilinfabrikation (AGFA), became the common name for this compound.[1]

This compound quickly gained popularity and became a key ingredient in numerous developer formulas. Its ability to produce excellent continuous tone made it a versatile choice for a wide range of applications.[1] A significant milestone in the history of photographic developers was the introduction of this compound-Hydroquinone (MQ) developers by Lumière and Seyewitz in 1903.[2] This combination proved to be highly effective due to a phenomenon known as superadditivity, where the combined developing action of the two agents is greater than the sum of their individual actions.[1] This synergistic relationship allowed for greater control over contrast and development times.

Notable and enduring developer formulas that utilize this compound include Eastman Kodak's D-76 film developer and D-72 print developer, both of which became industry standards.[1]

Chemical Properties and Synthesis

This compound is the sulfate salt of N-methyl-p-aminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1] It is also known by various other names, including Elon, Pictol, and Rhodol.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(methylamino)phenol sulfate | [1] |

| CAS Number | 55-55-0 | [1] |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ | [1] |

| Molar Mass | 344.38 g/mol | [1] |

| Appearance | Colorless to off-white crystalline solid | [3] |

| Melting Point | 260 °C (decomposes) | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in ether. | [4] |

Synthesis of N-methyl-p-aminophenol

Two primary methods for the synthesis of N-methyl-p-aminophenol have been historically significant:

-

Reaction of Hydroquinone with Methylamine: This process involves heating hydroquinone with an aqueous solution of methylamine in an autoclave. A US patent from 1919 describes heating twenty grams of hydroquinone with two equivalents of 10 N aqueous methylamine for 4 hours at 200°C.[5] The patent also notes that the reaction can be carried out at temperatures ranging from 150 to 200°C for periods of two to five hours, with an excess of methylamine improving the yield.[5]

-

Decarboxylation of N-4-hydroxyphenylglycine (Glycin): This method involves the removal of a carboxyl group from N-4-hydroxyphenylglycine to yield N-methyl-p-aminophenol.[1]

Key Experimental Protocols

The following are detailed methodologies for the preparation of two historically significant this compound-based developers.

Preparation of Kodak D-76 Film Developer

Kodak D-76 is a classic, versatile film developer known for providing full emulsion speed, excellent shadow detail, and a fine grain structure.

Chemicals:

-

This compound (N-methyl-p-aminophenol sulfate): 2.0 g

-

Sodium Sulfite (anhydrous): 100.0 g

-

Hydroquinone: 5.0 g

-

Borax (decahydrate): 2.0 g

-

Water to make 1.0 L

Procedure:

-

Start with 750 mL of water at approximately 50-52°C (122-125°F).

-

With continuous stirring, add and dissolve the chemicals in the following order: a. This compound b. Sodium Sulfite c. Hydroquinone d. Borax

-

Ensure each chemical is completely dissolved before adding the next.

-

Add cold water to bring the final volume to 1.0 L.

-

Mix thoroughly until the solution is uniform.

-

Allow the developer to cool to room temperature before use.

Preparation of Kodak D-72 Print Developer (Dektol)

Kodak D-72, commercially available as Dektol, is a standard developer for photographic papers, yielding neutral to cool tones.

Chemicals:

-

This compound: 3.0 g

-

Sodium Sulfite (anhydrous): 45.0 g

-

Hydroquinone: 12.0 g

-

Sodium Carbonate (monohydrated): 80.0 g

-

Potassium Bromide: 2.0 g

-

Water to make 1.0 L

Procedure:

-

Begin with 500 mL of warm water (approximately 50°C).

-

While stirring, dissolve the chemicals in the order listed above.

-

After all chemicals are dissolved, add cold water to make a final volume of 1.0 L.

-

For a working solution, dilute one part of the stock solution with two parts water.[1]

The Principle of Superadditivity

The enhanced performance of MQ developers is due to the synergistic interaction between this compound and hydroquinone, a phenomenon known as superadditivity. In this process, this compound acts as the primary developing agent, readily donating electrons to the exposed silver halide crystals in the photographic emulsion. As this compound becomes oxidized, it is regenerated back to its active form by hydroquinone, which has a higher reduction potential.[2] The hydroquinone, in turn, is oxidized. This regeneration cycle allows for a more rapid and sustained development process than either agent could achieve alone.

Quantitative Data

Development Times for Kodak D-76 (1:1 Dilution) at 20°C (68°F)

The following table provides starting point development times for various films using Kodak D-76 developer diluted 1:1 with water. Agitation should be for the first 10 seconds of every minute.

| Film | ISO | Development Time (minutes) |

| Kodak Tri-X 400 | 400 | 9.75 |

| Kodak T-Max 100 | 100 | 9.5 |

| Kodak T-Max 400 | 400 | 8.5 |

| Ilford HP5 Plus | 400 | 11.0 |

| Ilford FP4 Plus | 125 | 11.0 |

| Ilford Delta 100 | 100 | 10.0 |

| Ilford Delta 400 | 400 | 9.5 |

| Fuji Neopan 400 | 400 | 9.5 |

| Fuji Acros 100 | 100 | 10.5 |

Data compiled from various sources. Development times are starting points and may need adjustment based on individual equipment and desired contrast.

Watkins Factors for Development

The Watkins Factor, introduced by Alfred Watkins in 1893, is a method for determining the total development time based on the time it takes for the image to first appear. The time of appearance is multiplied by the Watkins Factor for a given developer to calculate the total development time.

| Developer | Watkins Factor |

| This compound | 30 |

| This compound-Hydroquinone (MQ) | Varies with proportions, typically 5-15 |

| Hydroquinone | 5 |

| Pyrogallol (Pyro) | 18 |

Note: The Watkins Factor is a historical method and can be influenced by factors such as temperature and agitation. It is provided here for historical and experimental context.

Conclusion

This compound has played a pivotal role in the history of black-and-white photography. Its unique properties, particularly its synergistic relationship with hydroquinone, have made it a staple in darkrooms for over a century. The developer formulas it has been a part of, such as Kodak D-76 and D-72, remain benchmarks for quality and versatility. Understanding the history, chemistry, and practical application of this compound provides valuable insight into the fundamental processes of photographic development.

References

Metol safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Metol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (p-Methylaminophenol sulfate), including its physicochemical properties, toxicological profile, and detailed handling precautions.

Physicochemical Properties of this compound

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. These properties influence its behavior under various conditions and are critical for designing safe storage and handling procedures.

| Property | Value | Reference |

| Chemical Name | bis(4-hydroxy-N-methylanilinium) sulphate | [1] |

| Synonyms | 4-(Methylamino)-phenol sulfate, Elon, Pictol, Genol | [2] |

| CAS Number | 55-55-0 | [3] |

| EC Number | 200-237-1 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₆S | [2] |

| Molecular Weight | 344.39 g/mol | [4] |

| Appearance | White to faintly beige crystalline solid/powder | [5][6] |

| Melting Point | 260 °C (decomposes) | [7] |

| Solubility | Soluble in water. Partially soluble in cold water. | [5][8] |

| Density | 0.69 g/cm³ at 20 °C | [6] |

| Bulk Density | ~660 kg/m ³ | [6] |

| n-octanol/water partition coefficient (log value) | 0.79 at 25 °C | [6] |

Toxicological Data and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific toxicological endpoints and GHS classification is essential for risk assessment and implementing appropriate safety measures.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[1][3] |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][3] |

| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. It is important to note that data for all routes of exposure may not be available.

| Endpoint | Value | Species | Route | Reference |

| LD50 | 565 mg/kg | Mouse | Oral | [6] |

| LD50 (Dermal) | No data available | - | - | [9] |

| LC50 (Inhalation) | No data available | - | - | [8] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazards associated with this compound, stringent handling precautions and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area.[9]

-

Use a chemical fume hood, especially when handling powders to avoid dust formation.[10]

-

Ensure that eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[9] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear suitable protective clothing to prevent skin contact.[9] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, wear a NIOSH-approved respirator.[4] |

General Hygiene

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Experimental Protocols for Key Toxicological Studies

The GHS classification of this compound is based on data from toxicological studies. The following are detailed methodologies for key experiments cited in the assessment of such chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally.

1. Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study and is expected to produce some signs of toxicity without causing mortality. Subsequent dosing at higher or lower fixed doses depends on the observed toxicity.[12]

2. Animal Selection and Preparation:

-

Healthy, young adult rodents (rats are preferred) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[13]

-

Animals are fasted prior to administration of the substance (e.g., overnight for rats).[13]

3. Administration of Substance:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[12]

-

The volume administered should be kept as low as practical.

4. Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]

-

A gross necropsy is performed on all animals at the end of the observation period.[13]

5. Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS. This method avoids the use of death as an endpoint for a large number of animals.[12]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for identifying chemicals that have the potential to cause skin sensitization.

1. Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[15] A Stimulation Index (SI) of ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[16]

2. Animal Selection:

-

Female CBA/J mice are typically used.[17]

3. Administration of Substance:

-

The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of both ears of the mice for three consecutive days.[18]

-

A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used.[17]

4. Measurement of Lymphocyte Proliferation:

-

On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[18]

-

After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.[18]

-

The incorporation of the radiolabel is measured, and the Stimulation Index (SI) is calculated as the ratio of proliferation in the treated group to the proliferation in the vehicle control group.[16]

Visualized Workflows

The following diagrams illustrate key logical relationships and experimental workflows relevant to the safe handling and assessment of this compound.

Caption: Workflow for the safe handling and emergency procedures for this compound.

Caption: General workflow for toxicity and sensitization testing of a chemical substance.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its hazardous properties, including acute oral toxicity, skin sensitization potential, and target organ toxicity upon repeated exposure. Adherence to the safety precautions, including the use of appropriate engineering controls and personal protective equipment, is crucial for minimizing risks in a laboratory or research setting. This guide provides a comprehensive summary of the available safety data and standard experimental protocols to aid researchers, scientists, and drug development professionals in the safe use of this compound.

References

- 1. echemi.com [echemi.com]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. chemical-label.com [chemical-label.com]

- 4. lobachemie.com [lobachemie.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound CAS#: 1936-57-8 [m.chemicalbook.com]

- 8. bostick-sullivan.com [bostick-sullivan.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. fda.gov [fda.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. epa.gov [epa.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Skin Sensitization Testing | PDF [slideshare.net]

A Comprehensive Guide to the Nomenclature of Metol for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the alternative names, chemical properties, and synthesis routes for Metol. The information is intended to assist researchers, scientists, and professionals in drug development and other chemical industries in accurately identifying and referencing this compound in scientific literature and commercial contexts.

Introduction to this compound

This compound is the common trade name for the sulfate salt of N-methyl-p-aminophenol, with the chemical formula [HOC₆H₄NH₂(CH₃)]₂HSO₄.[1] It is a colorless, light-sensitive crystalline solid widely known for its application as a developing agent in black and white photography.[1][2][3] Its ability to reduce silver halides to metallic silver has made it a staple in photographic processes for over a century.[4][5] Beyond photography, this compound and its parent compound, N-methyl-p-aminophenol, are utilized in organic synthesis as mild reducing agents, in the manufacture of dyes, and have been investigated for various applications in material science and analytical chemistry.[4][6]

The compound was discovered in 1891 by Alfred Bogisch and subsequently introduced as a developing agent by the chemical company Julius Hauff.[1][5] Aktien-Gesellschaft fuer Anilinfabrikation (AGFA) later marketed the compound under the trade name this compound, which became the most common name, alongside Eastman Kodak's trade name, Elon.[5]

Nomenclature and Synonyms

The diverse applications and long history of this compound have led to a wide array of names in chemical literature, patents, and commercial products. These names range from systematic IUPAC names to common synonyms and various trade names. Understanding this nomenclature is critical for comprehensive literature reviews and accurate substance identification.

A logical breakdown of this compound's nomenclature is presented in the diagram below.

The following table summarizes the various alternative names and synonyms for this compound found in chemical literature.

Table 1: Alternative Names and Synonyms for this compound

| Category | Name |

|---|---|

| IUPAC Name | 4-(methylamino)phenol sulfate[1] |

| bis(4-(methylamino)phenol);sulfuric acid[7] | |

| Systematic/Formal Names | N-methyl-p-aminophenol sulfate[1][4] |

| p-(methylamino)phenol sulfate[1][5] | |

| monomethyl-p-aminophenol hemisulfate[1][5] | |

| 4-(Methylamino)phenol hemisulfate[7] | |

| Bis(4-hydroxy-N-methylanilinium) sulphate[3][7] | |

| Phenol, 4-(methylamino)-, sulfate salt (2:1)[7] | |

| Common Synonyms | p-Methylaminophenolsulfate[7] |

| Paramethylaminophenol sulfate[7] | |

| Methyl-p-aminophenol sulfate[7] | |

| Trade Names | This compound[1][7] |

| Elon (Kodak trade name)[1][2][7] | |

| Pictol[1][4][7] | |

| Rhodol[1][4][5] | |

| Genol[1][2] | |

| Satrapol[1][4][5] | |

| Photol[1][4][7] | |

| Graphol[2][7] | |

| Enel[1][4][5] | |

| Viterol[1][4][5] | |

| Scalol[1][4][5] | |

| Armol[7] | |

| Metatyl[7] | |

| Planetol[7] |

| | Verol[7] |

Note: The names can refer to the sulfate salt (this compound, CAS 55-55-0) or the free base parent compound, N-methyl-p-aminophenol (CAS 150-75-4). Context in the literature is key to differentiation.

Chemical and Physical Data

Quantitative identifiers are essential for unambiguous identification in a laboratory or procurement setting.

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55-55-0 (for the 2:1 sulfate salt)[1][2][7] |

| Parent CAS Number | 150-75-4 (for N-methyl-p-aminophenol free base) |

| Molecular Formula | (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S[3][4][7] |

| Molar Mass | 344.38 g/mol [1][4] |

| Appearance | Off-white to slightly gray crystalline solid/powder[4][7] |

| Melting Point | ~260 °C (decomposes)[1] |

| Solubility | Soluble in water; slightly soluble in alcohol; insoluble in ether.[2][4] |

| SMILES | CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O[3][7] |

| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N[3][7] |

Experimental Protocols: Synthesis of N-methyl-p-aminophenol

This compound is the sulfate salt of N-methyl-p-aminophenol. The industrial synthesis primarily focuses on the creation of the parent compound, N-methyl-p-aminophenol, which is then treated with sulfuric acid. The literature describes several viable manufacturing routes.

The diagram below illustrates the main synthesis pathways.

Key Methodologies:

-

Reaction of Hydroquinone with Methylamine:

-

Principle: This method involves the direct reaction of hydroquinone with an alcoholic solution of methylamine.

-

Protocol: Hydroquinone is heated with methylamine in an alcoholic solution, typically at temperatures between 200-250 °C. This aminating reaction substitutes one of the hydroxyl groups of hydroquinone with a methylamino group to yield N-methyl-p-aminophenol.[1]

-

-

Decarboxylation of N-4-hydroxyphenylglycine (Glycin):

-

Principle: N-methyl-p-aminophenol can be produced via the decarboxylation of N-4-hydroxyphenylglycine, a photographic developing agent also known as Glycin.

-

Protocol: The industrial synthesis involves heating N-(4-hydroxyphenyl)glycine to an elevated temperature in the presence of an aliphatic ketone solvent, such as cyclohexanone. The heat facilitates the removal of a carboxyl group as carbon dioxide, yielding the desired product.[1]

-

-

Methylation of 4-Aminophenol:

-

Principle: This route involves the direct methylation of the amino group of 4-aminophenol.

-

Protocol: 4-Aminophenol, often as a hydrochloride salt, is treated with a methylating agent to introduce a methyl group onto the nitrogen atom.[1] This method provides a direct pathway to the target molecule from a readily available precursor.[1]

-

References

- 1. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dioxaspiro(4.4)nonan-2,7-dion – Wikipedia [de.wikipedia.org]

- 3. CN103570506B - Preparation method of hydroquinone - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. CN103772217A - Preparation method of p-aminophenol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction Mechanism of Metol with Silver Halides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metol, the common name for N-methyl-p-aminophenol sulfate, is a cornerstone developing agent in black-and-white photographic processing. Its primary function is the chemical reduction of silver halides, which have been exposed to light, into metallic silver, thereby rendering a latent image visible. This guide provides a detailed examination of the core reaction mechanism between this compound and silver halides, exploring the electrochemical principles, the role of various solution components, and the synergistic "superadditivity" effect observed when this compound is combined with other developing agents like hydroquinone. This document synthesizes the established principles of photographic chemistry to provide a technical overview for scientific professionals.

The Core Reaction: Electron Transfer to the Latent Image